PT2385 is a synthetic small molecule that acts as a potent and selective antagonist of hypoxia-inducible factor-2α (HIF-2α) [, , ]. HIF-2α belongs to the HIF family of transcription factors, which play a crucial role in cellular response to low oxygen levels (hypoxia) []. In various cancer types, HIF-2α is overexpressed and contributes to tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) [, , ]. PT2385 is considered a valuable research tool for investigating the role of HIF-2α in various physiological and pathological processes, including cancer, pulmonary hypertension, and retinal neovascularization [, , , , ].
PT-2385 is a small molecule currently under investigation for its potential therapeutic applications, particularly in the treatment of clear cell renal cell carcinoma associated with von Hippel-Lindau disease. This compound acts as a selective antagonist of hypoxia-inducible factor 2 alpha, a transcription factor that plays a crucial role in tumorigenesis by regulating genes involved in angiogenesis, metabolism, and cell survival.
PT-2385 was developed through structure-based drug design targeting the Per-ARNT-Sim domain of hypoxia-inducible factor 2 alpha. It is classified as an investigational drug and is noted for its unique mechanism of action, which disrupts the dimerization of hypoxia-inducible factor 2 alpha with its partner ARNT (aryl hydrocarbon receptor nuclear translocator) .
The synthesis of PT-2385 involves several chemical reactions that create the complex structure necessary for its biological activity. The compound's synthesis includes:
PT-2385 has a complex molecular structure characterized by several functional groups that contribute to its activity:
The structural representation can be summarized as follows:
PT-2385's mechanism of action primarily involves its interaction with hypoxia-inducible factor 2 alpha. The compound binds to the PAS-B domain of hypoxia-inducible factor 2 alpha, resulting in:
The mechanism by which PT-2385 operates can be outlined as follows:
PT-2385 exhibits several notable physical and chemical properties:
These properties suggest that PT-2385 can be effectively absorbed and retained within biological systems.
PT-2385 is primarily being explored for its potential applications in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2